1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-1-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[4-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3IOS/c1-2-8(15)7-4-3-6(14)5-9(7)16-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
LNJJZIYFGJJJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)I)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-(trifluoromethylthio)benzene and propan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
2-iodo-1-phenyl-propan-1-one: This compound has a similar structure but lacks the trifluoromethylthio group.
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the ketone group at a different position.
1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one: Another isomer with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including an iodine atom and a trifluoromethylthio group on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C11H10F3IOS
- Molecular Weight : Approximately 360.14 g/mol
- Structural Features : Contains an iodine atom and a trifluoromethylthio group which can significantly influence its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation, which suggests anticancer properties.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity by:
- Inhibiting Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Targeting Specific Pathways : Ongoing investigations are aimed at elucidating the specific pathways affected by this compound, which may include apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that it may possess broad-spectrum antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
